molecular formula C16H18N2O2S B5808417 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone

1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone

Cat. No. B5808417
M. Wt: 302.4 g/mol
InChI Key: KRIGJMYVKWMKSY-UHFFFAOYSA-N
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Description

1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is also known as PTP1B inhibitor, which is an enzyme that plays a crucial role in regulating insulin signaling.

Mechanism of Action

The mechanism of action of 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone involves inhibition of PTP1B activity. PTP1B is a negative regulator of insulin signaling, and inhibition of its activity leads to improved insulin sensitivity and glucose tolerance. The compound achieves this by binding to the active site of PTP1B, preventing its activity.
Biochemical and Physiological Effects:
1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone has been shown to have several biochemical and physiological effects. The compound improves insulin sensitivity and glucose tolerance by inhibiting PTP1B activity. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone in lab experiments is its specificity for PTP1B. The compound has been shown to selectively inhibit PTP1B activity without affecting other phosphatases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone. One potential direction is the development of more potent and selective PTP1B inhibitors. Additionally, the compound's anti-inflammatory and anti-cancer properties warrant further investigation. Finally, the compound's low solubility in water could be addressed through the development of more soluble analogs.
In conclusion, 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone is a promising compound with potential therapeutic properties. Its specificity for PTP1B and anti-inflammatory and anti-cancer properties make it a potential target for the treatment of type 2 diabetes and other diseases. Further research is needed to fully understand the compound's mechanism of action and to develop more potent and selective analogs.

Synthesis Methods

The synthesis of 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone involves several steps. The first step involves the synthesis of 4,6-dimethyl-2-pyrimidinethiol, which is then reacted with 4-methoxybenzyl chloride to form 4-methoxybenzyl (4,6-dimethyl-2-pyrimidinyl) sulfide. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone.

Scientific Research Applications

1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone has been extensively studied for its potential therapeutic properties. The compound has been shown to inhibit the activity of PTP1B, which is an enzyme that negatively regulates insulin signaling. Inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic target for the treatment of type 2 diabetes.

properties

IUPAC Name

1-[3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10-7-11(2)18-16(17-10)21-9-14-8-13(12(3)19)5-6-15(14)20-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIGJMYVKWMKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)C(=O)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[(4,6-Dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone

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